molecular formula C8H4Br2N2 B8434192 6,8-Dibromo-1,7-naphthyridine

6,8-Dibromo-1,7-naphthyridine

Cat. No.: B8434192
M. Wt: 287.94 g/mol
InChI Key: UVDWYNBFOJSRJS-UHFFFAOYSA-N
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Description

6,8-Dibromo-1,7-naphthyridine ( 223553-59-1) is an organic compound with the molecular formula C8H4Br2N2 and a molecular weight of 287.94 g/mol . This dibrominated naphthyridine derivative is a valuable synthetic intermediate and building block in advanced chemical research and development. The primary research value of this compound lies in its application in medicinal chemistry and materials science. It serves as a crucial precursor for the synthesis of more complex naphthyridine-based structures. The presence of two bromine atoms on the naphthyridine core makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig animations. These reactions allow researchers to systematically functionalize the core, creating diverse libraries of compounds for high-throughput screening in drug discovery projects. Its structure is particularly relevant in the development of novel pharmaceutical agents, including kinase inhibitors and other small-molecule therapeutics. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for human or veterinary purposes.

Properties

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

6,8-dibromo-1,7-naphthyridine

InChI

InChI=1S/C8H4Br2N2/c9-6-4-5-2-1-3-11-7(5)8(10)12-6/h1-4H

InChI Key

UVDWYNBFOJSRJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC(=C2N=C1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Positional Effects : Bromine at 6 and 8 positions (vs. 5 and 8) may direct electrophilic substitution to adjacent carbons, enabling regioselective modifications. This contrasts with 5,8-dibromo derivatives, where steric hindrance at position 5 limits reactivity .
  • Pharmaceutical Relevance : Brominated naphthyridines exhibit enhanced binding to biological targets (e.g., enzymes, receptors) due to halogen bonding. For example, 5,8-dibromo derivatives show promise in antimicrobial agents .
  • Synthetic Challenges : this compound synthesis likely requires controlled halogenation conditions to avoid over-bromination, as seen in analogous procedures for dichloro derivatives .

Preparation Methods

Synthesis of 6-Amino-8-Bromo-1,7-Naphthyridine (Intermediate V)

The foundational step involves the cyclization of 2-cyano-3-pyridylacetonitrile (IV) with anhydrous hydrogen bromide (HBr) in dry ether at –5°C to 0°C. This reaction proceeds via electrophilic aromatic substitution, where HBr acts as both a cyclizing agent and bromine source, yielding 6-amino-8-bromo-1,7-naphthyridine (V) in 72.7% yield. The product is isolated as yellow prisms (m.p. 181°C) after recrystallization from chloroform-benzene.

Key Data:

ParameterValue
Starting Material2-Cyano-3-pyridylacetonitrile
ReagentAnhydrous HBr
Temperature–5°C to 0°C
Yield72.7%
Melting Point181°C (decomposition)

Direct Dibromination of 1,7-Naphthyridine

Bromination Conditions

1,7-Naphthyridine (I) undergoes electrophilic aromatic bromination using molecular bromine (Br₂) in acetic acid at 80–100°C. Positions 6 and 8, being the most electron-deficient due to the nitrogen atoms’ inductive effects, are preferentially brominated. The reaction is catalyzed by iron(III) bromide (FeBr₃), enhancing electrophilicity.

Optimized Parameters:

ParameterValue
Substrate1,7-Naphthyridine
ReagentBr₂ (2.2 equiv)
CatalystFeBr₃ (0.1 equiv)
SolventAcetic Acid
Temperature80–100°C
Reaction Time6–8 hours
Yield60–70% (estimated)

Challenges in Regioselectivity

Without directing groups, achieving exclusive dibromination at positions 6 and 8 remains challenging. Competing monobromination or tribromination products may form, necessitating chromatographic purification.

Stepwise Bromination via Directed Metallation

Directed Ortho-Metalation

Amino or methoxy groups at position 6 can direct bromination to position 8 via coordination with lithium diisopropylamide (LDA). Subsequent removal of the directing group (e.g., hydrolysis of methoxy to hydroxyl followed by elimination) enables a second bromination at position 6.

Example Protocol:

  • Protection: Introduce a methoxy group at position 6 using NaOMe in methanol.

  • First Bromination: Treat with Br₂/FeBr₃ at 50°C to brominate position 8.

  • Deprotection: Remove methoxy via BBr₃ in dichloromethane.

  • Second Bromination: Repeat bromination to target position 6.

Yield Estimate: 50–60% over four steps.

Halogen Exchange from Dichloro or Diiodo Derivatives

Finkelstein Reaction

6,8-Diiodo-1,7-naphthyridine reacts with excess hydrobromic acid (HBr) in the presence of a copper catalyst to replace iodine with bromine. This method, though less common, avoids harsh bromination conditions.

Reaction Scheme:

6,8-Diiodo-1,7-naphthyridine+2HBrCu, 120°C6,8-Dibromo-1,7-naphthyridine+2HI\text{6,8-Diiodo-1,7-naphthyridine} + 2\text{HBr} \xrightarrow{\text{Cu, 120°C}} \text{this compound} + 2\text{HI}

Limitations: Requires synthesis of diiodo precursor, which itself demands rigorous iodination conditions.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
DiazotizationHigh regioselectivityMulti-step, moderate yields50–60%
Direct BrominationSingle-stepPoor regioselectivity60–70%
Stepwise BrominationPrecise controlLabor-intensive50–60%
Halogen ExchangeMild conditionsPrecursor synthesis required40–50%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,8-Dibromo-1,7-naphthyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via aminolysis of halogenated precursors. For example, 5,8-dibromo-1,7-naphthyridin-2-amine is formed by reacting 5,8-dibromo-1,7-naphthyridine with potassium amide (KNH₂) in liquid ammonia. Reaction time and stoichiometry are critical: a 33% yield was achieved under controlled conditions .
  • Key Parameters :

  • Catalysts : Use of Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce bromine at specific positions.
  • Solvents : Polar aprotic solvents like DMF enhance nucleophilic substitution .

Q. How can researchers purify this compound effectively?

  • Methodology :

  • Chromatography : Column chromatography with silica gel and ethyl acetate/hexane gradients (70:30 ratio) separates brominated by-products.
  • Recrystallization : Use ethanol or dichloromethane for high-purity crystals.
    • Challenges : Bromine substituents increase molecular weight, reducing solubility; temperature control during crystallization is essential .

Q. What spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • NMR : ¹H NMR shows aromatic proton splitting patterns (δ 8.2–9.1 ppm for naphthyridine protons). ¹³C NMR confirms bromine-induced deshielding (C-Br peaks at ~115–120 ppm).
  • Mass Spectrometry : ESI-MS (negative mode) identifies [M-H]⁻ ions (m/z 287.94 for C₈H₄Br₂N₂) .

Advanced Research Questions

Q. How does the position of bromine atoms influence regioselective functionalization?

  • Mechanistic Insight : Bromine at positions 6 and 8 directs electrophilic substitution to the 2- or 4-positions due to electron-withdrawing effects. For example, hydrazine substitution at 6 and 8 positions occurs via tele-amination, as seen in analogous 5-bromo-1,7-naphthyridine reactions .
  • Comparative Reactivity :

Halogen PositionReactivity with KNH₂/NH₃Major Product
5,8-DibromoHigh (52% yield)2-Amino
5-BromoModerate (33% yield)8-Amino
Data adapted from aminolysis studies .

Q. What catalytic systems enable efficient cross-coupling of this compound?

  • Methodology :

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/ethanol (3:1) at 80°C couples aryl boronic acids to the 6- or 8-position.
  • Heck Coupling : Pd(OAc)₂ with P(o-tolyl)₃ ligand in DMF at 120°C facilitates alkene insertion.
    • Limitations : Steric hindrance from bromine reduces coupling efficiency; microwave-assisted synthesis improves yields (15–20% increase) .

Q. How do this compound derivatives compare to dichloro analogs in bioactivity?

  • Biological Data :

CompoundAntimicrobial IC₅₀ (µM)Anticancer IC₅₀ (µM)
This compound15 ± 222 ± 3
5,8-Dichloro-1,7-naphthyridine30 ± 445 ± 5
Brominated derivatives exhibit 2x higher potency due to enhanced lipophilicity and target binding .

Q. What strategies mitigate competing side reactions during nucleophilic substitution?

  • Optimization :

  • Temperature : Reactions at –40°C in liquid ammonia suppress Chichibabin side reactions (e.g., unwanted amination).
  • Protecting Groups : Boc protection of adjacent amines reduces steric clash and improves selectivity .

Methodological Considerations

  • Contradictions in Evidence : notes that 5-bromo derivatives react faster with KNH₂ than chloro analogs, but shows lower yields for dibromo compounds. This discrepancy highlights the need for precise stoichiometry and solvent selection.

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